5-Aminomethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo ring fused to a diazepine ring, with various functional groups attached, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with imidazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound in bulk quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo and diazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and chemical properties .
Scientific Research Applications
5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
5H-Imidazo[1,2-a][1,4]diazepine, 6,7,8,9-tetrahydro-: A similar compound with a slightly different structure, known for its biological activities.
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate:
Uniqueness
The uniqueness of 5H-Imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylicacid,6-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester lies in its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H22N4O2 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 6-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-10(6-14)7-16-5-4-15-11(16)9-17/h4-5,10H,6-9,14H2,1-3H3 |
InChI Key |
BVMBLIGDHBQPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.